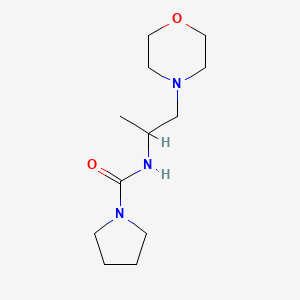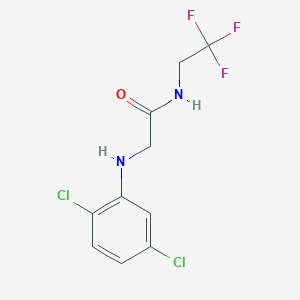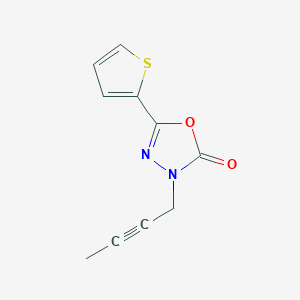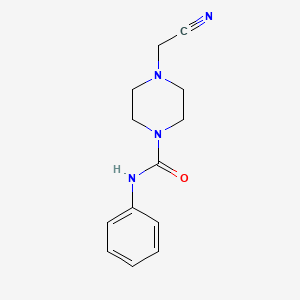
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide, also known as MP-PC, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase B (AKT) pathway, which is involved in many cellular processes such as cell growth, survival, and metabolism.
作用機序
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide inhibits the AKT pathway by binding to the PH domain of AKT and preventing its activation by phosphoinositide 3-kinase (PI3K). This results in the inhibition of downstream signaling pathways that are involved in cell growth, survival, and metabolism. N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to be a potent and selective inhibitor of the AKT pathway, with minimal off-target effects.
Biochemical and physiological effects:
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide inhibits cell growth and proliferation, induces apoptosis, and enhances sensitivity to chemotherapy and radiation therapy. In diabetes, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide improves glucose metabolism and insulin sensitivity, and protects against diabetic complications. In neurological disorders, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide improves cognitive function and memory, and protects against neuronal damage and death.
実験室実験の利点と制限
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the AKT pathway, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its synthesis method has been optimized for high yields and purity. However, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide also has some limitations. It is not yet approved for clinical use, and its safety and efficacy in humans have not been fully established. It also has a short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, diabetes, and neurological disorders. This could involve preclinical studies in animal models, as well as clinical trials in humans. Another direction is to develop more potent and selective inhibitors of the AKT pathway, with longer half-lives and fewer off-target effects. This could involve the use of computational methods to design new compounds, as well as the screening of natural products and other chemical libraries. Overall, the study of N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide and its related compounds has the potential to lead to new and effective treatments for a wide range of diseases.
合成法
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide involves the reaction of 1-(pyrrolidin-1-yl)propan-2-amine with N-(4-chlorobutyl)morpholine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then treated with acetic anhydride and triethylamine to yield N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide. This synthesis method has been reported in the literature and has been optimized for high yields and purity.
科学的研究の応用
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer, diabetes, and neurological disorders. In cancer, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the AKT pathway. This pathway is commonly activated in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In diabetes, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models. This is likely due to the inhibition of the AKT pathway, which is involved in insulin signaling and glucose metabolism. N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has also been shown to protect against diabetic complications such as neuropathy and nephropathy.
In neurological disorders, N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. This is likely due to the inhibition of the AKT pathway, which is involved in neuronal survival and plasticity.
特性
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-11(10-14-6-8-17-9-7-14)13-12(16)15-4-2-3-5-15/h11H,2-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWBIAQENJDBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)
![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)


![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)


![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)